molecular formula C14H10ClN3O B14255455 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide CAS No. 313279-24-2

2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide

Cat. No.: B14255455
CAS No.: 313279-24-2
M. Wt: 271.70 g/mol
InChI Key: AYRAPASYSZECEK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide typically involves the reaction of 2-chlorobenzonitrile with o-phenylenediamine under acidic conditions to form the benzimidazole coreThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and proteins, thereby disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but it is known to interact with DNA and proteins, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-iodooctane
  • 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxylic acid
  • 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide alcohol

Uniqueness

This compound stands out due to its unique combination of a benzimidazole core with a chlorophenyl group and a carboxamide moiety. This structure imparts specific biological activities that are not observed in other similar compounds. Its potential therapeutic applications and its role in scientific research make it a compound of significant interest .

Properties

CAS No.

313279-24-2

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

2-(2-chlorophenyl)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C14H10ClN3O/c15-10-6-2-1-4-8(10)14-17-11-7-3-5-9(13(16)19)12(11)18-14/h1-7H,(H2,16,19)(H,17,18)

InChI Key

AYRAPASYSZECEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3N2)C(=O)N)Cl

Origin of Product

United States

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